

Technical Support Center: Spironolactone Dosage Optimization in Animal Studies

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Compound of Interest

Compound Name: *Spiramilactone B*

Cat. No.: *B1181425*

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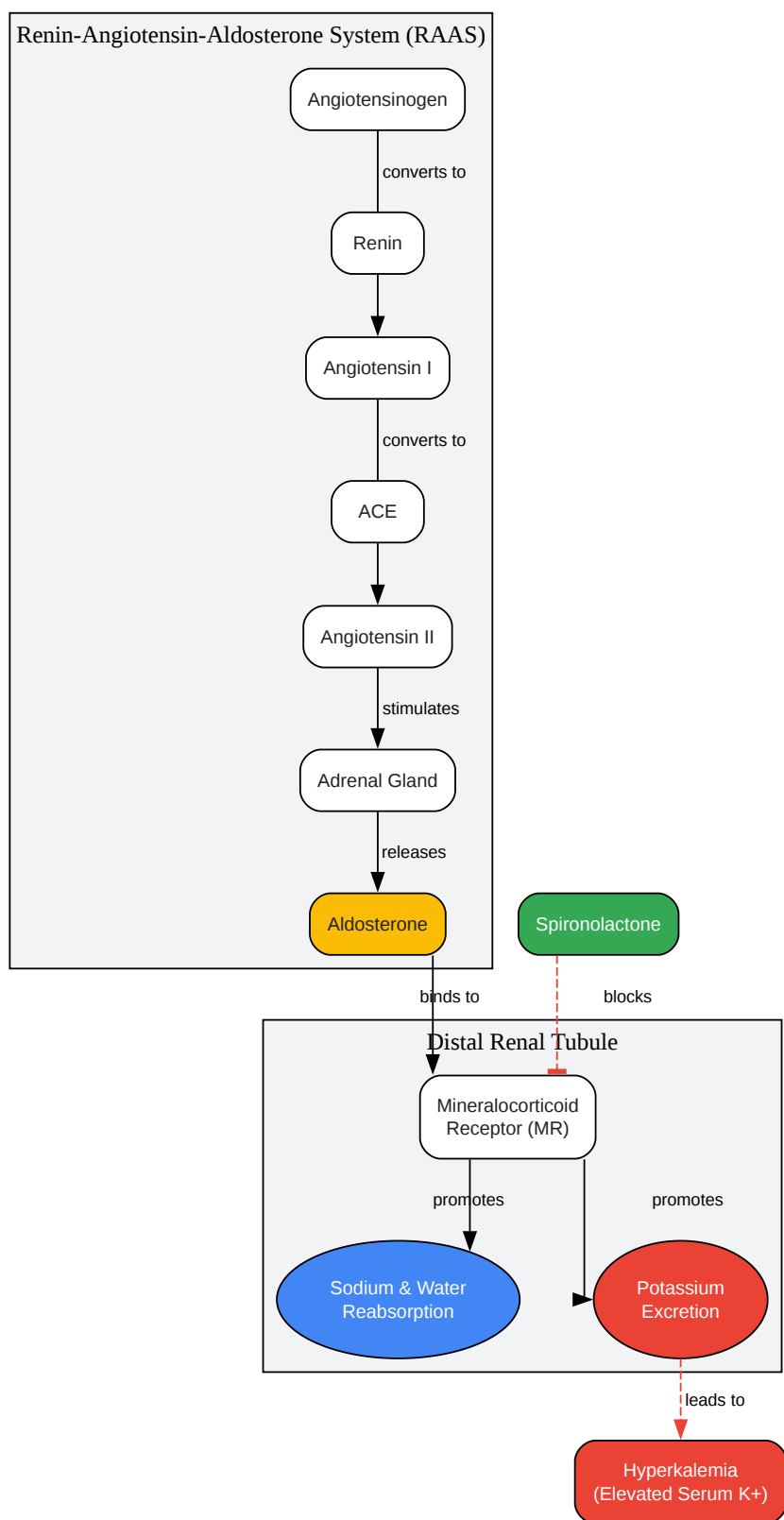
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing spironolactone dosage in animal studies while minimizing the risk of hyperkalemia.

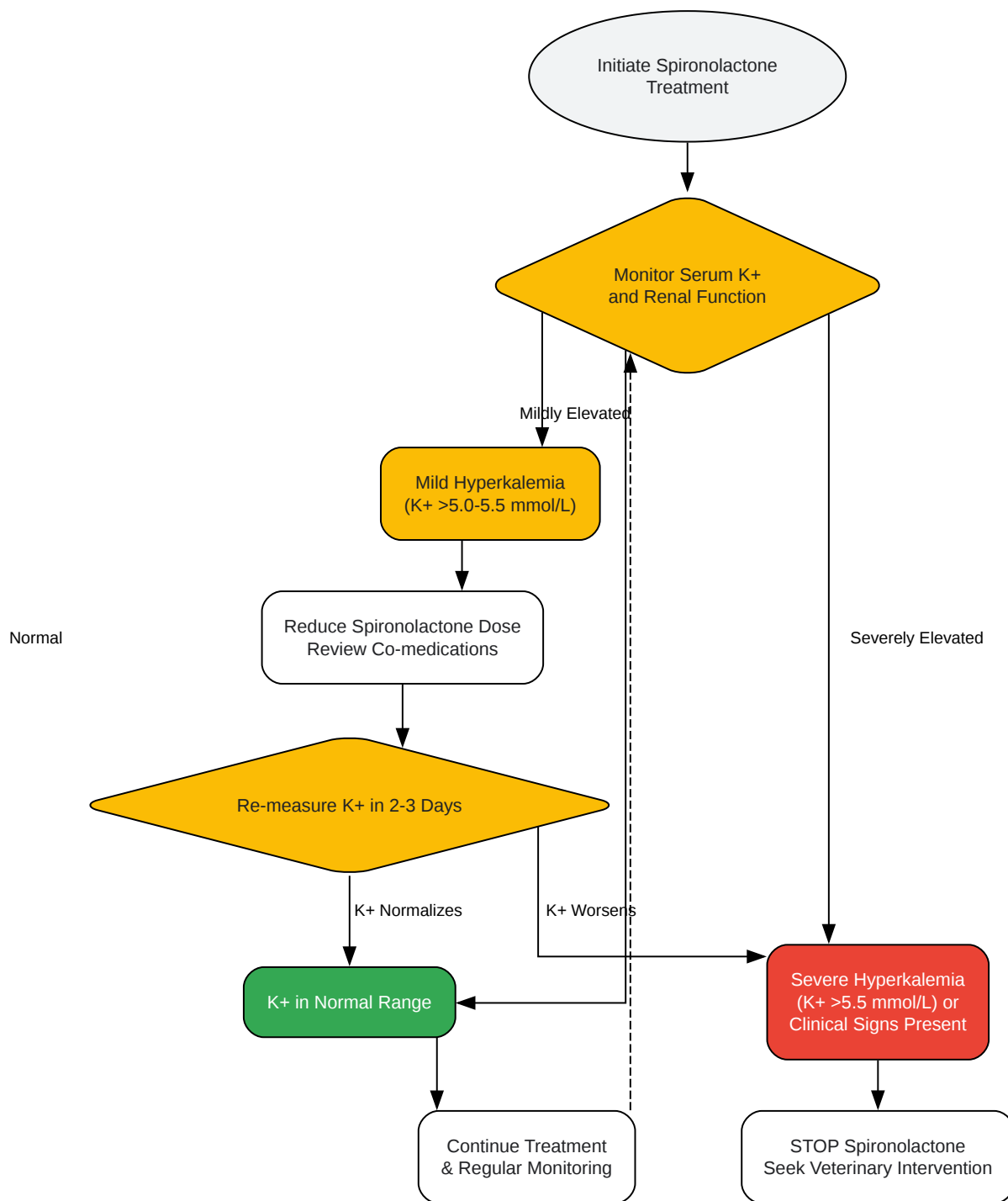
Frequently Asked Questions (FAQs)

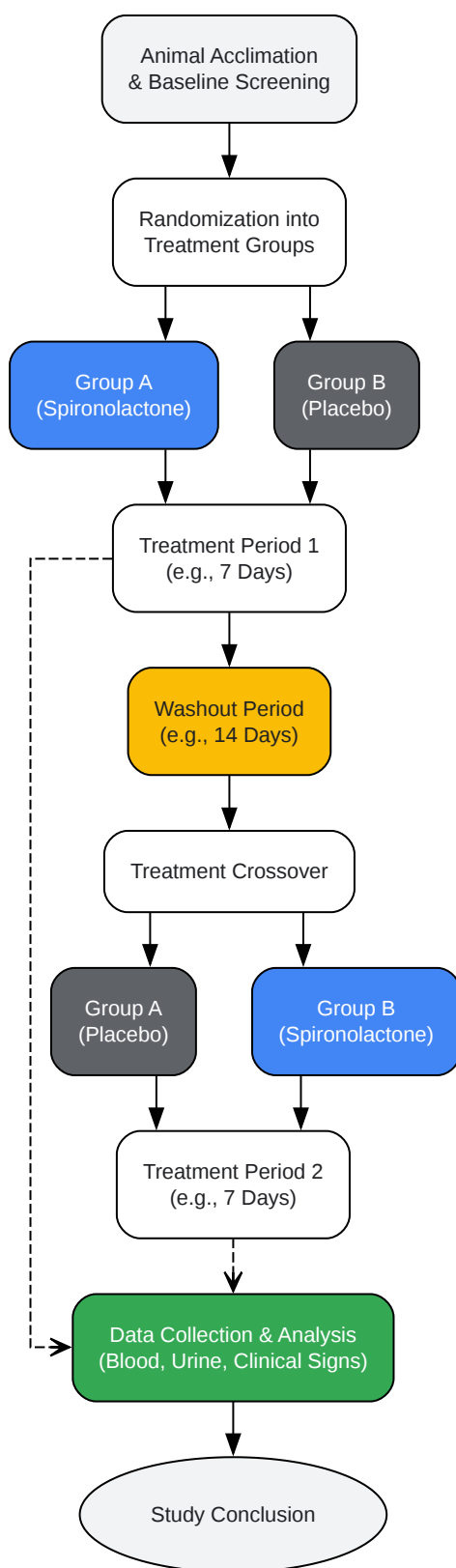
Q1: What is the mechanism of action for spironolactone and how does it lead to hyperkalemia?

A1: Spironolactone is a competitive antagonist of the mineralocorticoid receptor (MR). By blocking aldosterone from binding to this receptor in the distal renal tubules, it inhibits sodium and water reabsorption and reduces potassium excretion.^{[1][2]} This potassium-sparing effect is the primary mechanism that can lead to hyperkalemia, an electrolyte imbalance characterized by elevated potassium levels in the blood.^[3]

Mechanism of Spironolactone-Induced Hyperkalemia







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References

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